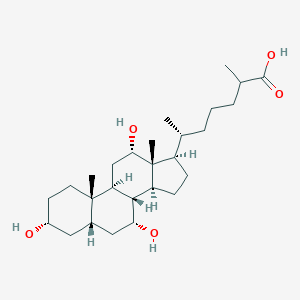

Ácido trihidroxicolestanoico

Descripción general

Descripción

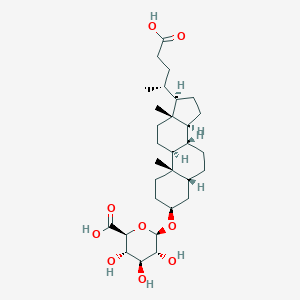

El ácido trihidroxicolestanoico, también conocido como ácido coprocólico, es un intermedio de ácido biliar natural. Es un metabolito endógeno presente en la sangre y participa en la biosíntesis del ácido cólico. Este compuesto es significativo en el estudio de varios trastornos metabólicos, incluido el síndrome de Zellweger, la enfermedad de Refsum y la deficiencia de proteína D-bifuncional .

Aplicaciones Científicas De Investigación

El ácido trihidroxicolestanoico tiene varias aplicaciones de investigación científica:

Química: Se utiliza como intermedio en la síntesis de otros ácidos biliares y derivados de esteroles.

Biología: El compuesto se estudia por su papel en las vías metabólicas y su participación en los trastornos genéticos.

Medicina: La investigación se centra en sus posibles aplicaciones terapéuticas en el tratamiento de trastornos metabólicos como el síndrome de Zellweger y la enfermedad de Refsum.

Industria: Se utiliza en la producción de productos farmacéuticos y como reactivo bioquímico en varios procesos industriales

Mecanismo De Acción

El ácido trihidroxicolestanoico ejerce sus efectos a través de su papel como intermedio en la biosíntesis de ácidos biliares. El compuesto se somete a β-oxidación en peroxisomas, lo que lleva a la formación de ácidos biliares maduros como el ácido cólico y el ácido quenodesoxicólico. Estos ácidos biliares son esenciales para la digestión y absorción de las grasas dietéticas. Los objetivos moleculares involucrados incluyen enzimas como la acil-CoA sintetasa de cadena muy larga y las enzimas de β-oxidación peroxisomal .

Compuestos similares:

Ácido dihidroxicolestanoico: Otro intermedio de ácido biliar involucrado en vías metabólicas similares.

Ácido cólico: Un ácido biliar maduro formado a partir del ácido trihidroxicolestanoico.

Ácido quenodesoxicólico: Otro ácido biliar maduro formado a través de vías biosintéticas similares

Unicidad: El ácido trihidroxicolestanoico es único debido a su papel específico como intermedio en la biosíntesis de ácidos biliares. Su presencia y niveles en el cuerpo son indicativos de ciertos trastornos metabólicos, lo que lo convierte en un biomarcador valioso para diagnosticar y estudiar estas condiciones .

Análisis Bioquímico

Biochemical Properties

Trihydroxycholestanoic acid plays a crucial role in several key metabolic pathways. It is involved in the beta-oxidation of branched-chain fatty acids and fatty acid derivatives . It interacts with enzymes such as alpha-methylacyl-CoA racemase, which plays an important role in the beta-oxidation of branched-chain fatty acids and fatty acid derivatives . This interaction is essential for the continued metabolism of the products generated by peroxisomes .

Cellular Effects

Trihydroxycholestanoic acid influences cell function by participating in various cellular processes. In the absence of functional peroxisomes, bile acid synthesis is disrupted, leading to multisystem disease with abnormalities in the brain, liver, kidneys, muscle, eyes, ears, and nervous system . The accumulation of Trihydroxycholestanoic acid, a C27-bile acid intermediate, is one of the biochemical abnormalities in these patients .

Molecular Mechanism

The conversion of cholesterol to bile acids involves hydroxylation, oxidation of the 3-hydroxy group with isomerization of the double bond from C5 to C4, stereo-specific reduction of the double bond at C4, and the oxidative cleavage of the side-chain to convert the isooctane side-chain of cholesterol to an isopentanoic acid of C24 bile acid molecules . Trihydroxycholestanoic acid is an intermediate in this process .

Temporal Effects in Laboratory Settings

In a study conducted on patients with Zellweger spectrum disorders, bile acid synthesis was suppressed after 21 months of cholic acid treatment, accompanied by reduced levels of Trihydroxycholestanoic acid in plasma . These levels significantly increased again after discontinuation of the treatment .

Metabolic Pathways

Trihydroxycholestanoic acid is involved in the metabolic pathway of bile acid synthesis. It undergoes one cycle of peroxisomal beta-oxidation to yield the primary C24-bile acids . This process involves enzymes located in the endoplasmic reticulum, mitochondria, cytosol, and peroxisomes of hepatocytes .

Transport and Distribution

It is known that bile acids, including Trihydroxycholestanoic acid, are conjugated to glycine or taurine before secretion into the bile .

Subcellular Localization

Trihydroxycholestanoic acid is bimodally distributed to both the peroxisome and the mitochondrion . This distribution is the result of differential targeting of the same gene product . The cytosolic enzyme may play important roles in protection against toxicity by accumulation of unconjugated bile acids and non-esterified very long-chain fatty acids .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El ácido trihidroxicolestanoico se puede sintetizar mediante la oxidación del colesterol. El proceso implica múltiples reacciones enzimáticas, incluida la hidroxilación en posiciones específicas en el núcleo esteroideo. Las condiciones de reacción típicamente requieren la presencia de enzimas específicas y cofactores para facilitar el proceso de hidroxilación .

Métodos de producción industrial: La producción industrial de ácido trihidroxicolestanoico implica el uso de métodos biotecnológicos, donde se utilizan microorganismos genéticamente modificados para producir el compuesto. Estos microorganismos están diseñados para expresar las enzimas necesarias para la biosíntesis de ácido trihidroxicolestanoico a partir del colesterol u otros precursores de esteroles .

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido trihidroxicolestanoico sufre varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar aún más para formar otros intermedios de ácido biliar.

Reducción: Las reacciones de reducción pueden convertir el ácido trihidroxicolestanoico en formas menos oxidadas.

Sustitución: Los grupos hidroxilo en la molécula se pueden sustituir por otros grupos funcionales en condiciones específicas.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Las condiciones para las reacciones de sustitución a menudo involucran catalizadores ácidos o básicos.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios intermedios y derivados de ácidos biliares, que son cruciales para los procesos metabólicos posteriores en el cuerpo .

Comparación Con Compuestos Similares

Dihydroxycholestanoic acid: Another bile acid intermediate involved in similar metabolic pathways.

Cholic acid: A mature bile acid formed from trihydroxycholestanoic acid.

Chenodeoxycholic acid: Another mature bile acid formed through similar biosynthetic pathways

Uniqueness: Trihydroxycholestanoic acid is unique due to its specific role as an intermediate in the biosynthesis of bile acids. Its presence and levels in the body are indicative of certain metabolic disorders, making it a valuable biomarker for diagnosing and studying these conditions .

Propiedades

IUPAC Name |

(6R)-2-methyl-6-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O5/c1-15(6-5-7-16(2)25(31)32)19-8-9-20-24-21(14-23(30)27(19,20)4)26(3)11-10-18(28)12-17(26)13-22(24)29/h15-24,28-30H,5-14H2,1-4H3,(H,31,32)/t15-,16?,17+,18-,19-,20+,21+,22-,23+,24+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNWPIIOQKZNXBB-VCVMUKOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)C(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80862168 | |

| Record name | 3,7,12-Trihydroxycholestan-26-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Coprocholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000601 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

547-98-8 | |

| Record name | Trihydroxycoprostanic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=547-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,7,12-Trihydroxycholestan-26-oic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000547988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,7,12-Trihydroxycholestan-26-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Coprocholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000601 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Disodium;(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;hydrate](/img/structure/B108068.png)